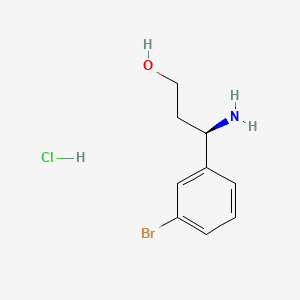

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

Vue d'ensemble

Description

®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for chemical reactions and applications.

Applications De Recherche Scientifique

Chemistry

®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, ®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.

Mécanisme D'action

Target of Action

It is known that the compound is employed in the fabrication of medicinal compounds intended for the remediation of neoplastic maladies and neurologic infirmities .

Mode of Action

The reaction is acid-catalyzed and the order of reactivity of the hydrogen halides is HI > HBr > HCl .

Biochemical Pathways

It plays a pivotal role in the creation of promising pharmacological remedies aimed at addressing a spectrum of pathological conditions .

Pharmacokinetics

The solubility of a similar compound, 3-bromo-1-propanol, in water is 167g/l at 20°c . This could potentially impact the bioavailability of the compound.

Action Environment

The solubility of a similar compound, 3-bromo-1-propanol, in water is 167g/l at 20°c . This suggests that the compound’s action could be influenced by the solvent environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-bromobenzaldehyde.

Reduction: The aldehyde group in 3-bromobenzaldehyde is reduced to an alcohol using a reducing agent like sodium borohydride.

Amination: The resulting alcohol is then subjected to amination using an amine source, such as ammonia or an amine derivative, under suitable conditions.

Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization.

Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis and automated resolution processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxyl group in ®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride can be oxidized to form a ketone or aldehyde.

Reduction: The compound can undergo reduction reactions to modify the bromophenyl group or the amino group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-amino-3-(3-bromophenyl)propan-1-one.

Reduction: Formation of 3-amino-3-(3-bromophenyl)propan-1-amine.

Substitution: Formation of 3-amino-3-(3-azidophenyl)propan-1-ol or 3-amino-3-(3-cyanophenyl)propan-1-ol.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride

- 3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride

- 3-Amino-3-(3-chlorophenyl)propan-1-ol hydrochloride

Uniqueness

®-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of the bromophenyl group at the meta position. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Activité Biologique

(R)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a chiral compound with significant biological activity, particularly in pharmaceutical research. Its unique molecular structure, characterized by a bromophenyl group attached to a propanol backbone, makes it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C₉H₁₃BrClNO

- Molecular Weight : Approximately 266.56 g/mol

- Structure : Contains a bromophenyl substituent which influences its reactivity and biological interactions.

The biological activity of (R)-3-amino-3-(3-bromophenyl)propan-1-ol HCl is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound may modulate neurotransmitter levels, suggesting potential applications in neurological disorders.

Interaction Studies

Studies indicate that this compound interacts with neurotransmitter systems, potentially influencing pathways involved in mood regulation and cognitive functions. The specific mechanisms are still under investigation but may involve receptor binding and modulation of signaling pathways.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated its efficacy against various cancer cell lines, including lung adenocarcinoma (A549 cells). The compound's cytotoxic effects were evaluated using MTT assays, revealing significant reductions in cell viability at specific concentrations .

Table 1: Anticancer Activity Assessment

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | A549 | 100 | 61 |

| Cisplatin | A549 | 100 | 50 |

| Control | A549 | - | 100 |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It exhibited notable activity against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent. Further screening against various pathogens revealed that the compound could inhibit bacterial growth effectively .

Table 2: Antimicrobial Activity Overview

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >64 µg/mL |

| Klebsiella pneumoniae | >64 µg/mL |

Case Studies

- Anticancer Study : A study conducted on A549 lung cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The compound was compared to conventional chemotherapeutics like cisplatin, demonstrating comparable efficacy while suggesting a unique mechanism of action.

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound was tested against various resistant strains. Results indicated effective inhibition of Staphylococcus aureus growth, highlighting its potential role in treating infections caused by resistant bacteria.

Propriétés

IUPAC Name |

(3R)-3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCPFDLHRPOIA-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674243 | |

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213637-86-5 | |

| Record name | (3R)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.